N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
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Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Research on a related glucokinase activator, PF-04937319, and its metabolites demonstrated the use of humanized chimeric mice to predict human disposition of drug candidates. This study highlighted the importance of understanding the pharmacokinetics and tissue distribution for developing new therapeutic agents (Kamimura et al., 2017).
Metabolic Profiling
A study focused on the metabolic profiling of PF-04937319 in rat, dog, and human hepatocytes. It identified oxidative and hydrolytic pathways with N-demethylation as a major metabolic fate in humans, emphasizing the role of metabolic profiling in early clinical development (Sharma et al., 2014).
Synthetic Methodologies
The synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinium salts were explored, highlighting the therapeutic potential of benzofuran derivatives as cholinesterase inhibitors (Abedinifar et al., 2018).
Antiproliferative Activity
Novel benzofuran-2-carboxamides were synthesized and evaluated for their antiproliferative potency on tumor cell lines, demonstrating the potential of benzofuran derivatives in cancer therapy (Hranjec et al., 2013).
Anti-inflammatory and Analgesic Agents
A microwave-assisted synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents was reported, underscoring the versatile therapeutic applications of these compounds (Xie et al., 2014).
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(17-9-14-3-1-2-4-16(14)22-17)20-11-12-5-8-15(19-10-12)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRSZWJDBSXRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.